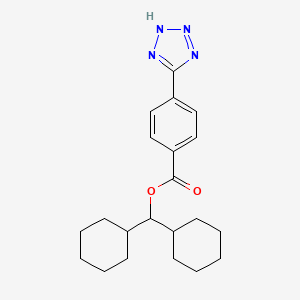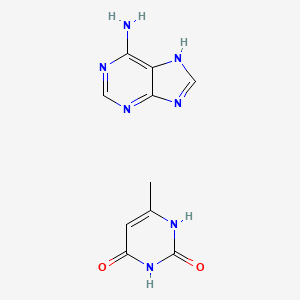![molecular formula C12H12O4 B12531525 Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate CAS No. 674785-94-5](/img/structure/B12531525.png)
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring through an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-2-hydroxybut-3-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient and sustainable synthesis compared to traditional batch processes. The use of microreactors can enhance reaction rates, improve yields, and reduce waste generation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active hydroxybutynyl moiety .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the hydroxybutynyl group, making it less versatile in chemical reactions.
Ethyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is unique due to the presence of the hydroxybutynyl group, which provides additional functionalization options and reactivity compared to simpler esters. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
674785-94-5 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
methyl 4-[(2R)-2-hydroxybut-3-ynoxy]benzoate |
InChI |
InChI=1S/C12H12O4/c1-3-10(13)8-16-11-6-4-9(5-7-11)12(14)15-2/h1,4-7,10,13H,8H2,2H3/t10-/m1/s1 |
Clave InChI |
XHEHRJGOTYDGPW-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)OC[C@@H](C#C)O |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)

![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)
